molecular formula C6H3BF6KN B13454480 Potassium trifluoro(5-(trifluoromethyl)pyridin-3-yl)borate

Potassium trifluoro(5-(trifluoromethyl)pyridin-3-yl)borate

Cat. No.: B13454480
M. Wt: 253.00 g/mol
InChI Key: JCKRPXBMWTYTOG-UHFFFAOYSA-N
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Description

Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties, such as moisture and air stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of trifluoromethyl-substituted pyridine with boron trifluoride and potassium fluoride. The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which stabilize the boron center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specialized synthetic applications where precise control over reactivity and stability is required .

Properties

Molecular Formula

C6H3BF6KN

Molecular Weight

253.00 g/mol

IUPAC Name

potassium;trifluoro-[5-(trifluoromethyl)pyridin-3-yl]boranuide

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13;/h1-3H;/q-1;+1

InChI Key

JCKRPXBMWTYTOG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CN=C1)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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